molecular formula C7H8Cl2N2 B2514553 2,4-Dichloro-5-ethyl-6-methylpyrimidine CAS No. 861033-35-4

2,4-Dichloro-5-ethyl-6-methylpyrimidine

Cat. No.: B2514553
CAS No.: 861033-35-4
M. Wt: 191.06
InChI Key: IYXSIHGVSUSGLM-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrimidines in Synthetic and Medicinal Chemistry

Halogenated pyrimidines are fundamental precursors in the synthesis of a multitude of organic compounds. The halogen atoms, typically chlorine or bromine, act as excellent leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups onto the pyrimidine (B1678525) core, which is a key structural motif in many biologically active molecules.

In medicinal chemistry, the pyrimidine scaffold is found in numerous therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The ability to modify the pyrimidine ring through halogenated intermediates allows chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. For instance, halogenated pyrimidines are crucial in the development of kinase inhibitors, a significant class of cancer therapeutics. The presence of halogen atoms can also enhance the binding affinity of a drug to its target protein through halogen bonding, a specific type of non-covalent interaction.

Historical Context of Pyrimidine Synthesis and Derivatization

The history of pyrimidine chemistry dates back to the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. A more systematic investigation of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound itself was first prepared in 1900.

The development of methods to synthesize and derivatize pyrimidines has evolved significantly over the decades. The synthesis of dichloropyrimidines, for example, often involves the chlorination of the corresponding dihydroxypyrimidines (uracils) using reagents like phosphorus oxychloride. This transformation is a critical step that activates the pyrimidine ring for further chemical modification, a cornerstone of modern heterocyclic chemistry.

Overview of 2,4-Dichloro-5-ethyl-6-methylpyrimidine within the Pyrimidine Class

This compound is a polysubstituted derivative of pyrimidine. Its structure features a central pyrimidine ring with two chlorine atoms at positions 2 and 4, an ethyl group at position 5, and a methyl group at position 6. This specific arrangement of substituents defines its chemical identity and influences its reactivity.

Due to the limited availability of specific research data for this compound, this article will draw upon data from its close structural analog, 2,4-Dichloro-6-methylpyrimidine (B20014) , to discuss its fundamental chemical properties and reactivity. The primary difference is the presence of an ethyl group at the 5-position, which is expected to slightly modify its physical properties (e.g., molecular weight, melting/boiling points) but not fundamentally alter the characteristic reactions of the dichloropyrimidine core.

Chemical and Physical Properties

The properties of dichloropyrimidines are dictated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. The following table summarizes the known properties of the closely related compound, 2,4-Dichloro-6-methylpyrimidine.

PropertyValue (for 2,4-Dichloro-6-methylpyrimidine)
CAS Number 5424-21-5
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.00 g/mol
Appearance White to light yellow powder/crystal
Melting Point 44-47 °C
Boiling Point 219 °C
Solubility Soluble in chloroform, ether, ethyl acetate, toluene. Insoluble in water.

Data sourced from references sigmaaldrich.comchemicalbook.comnih.gov

Synthesis and Reactivity

The synthesis of substituted dichloropyrimidines generally involves a multi-step process. A common route starts with a β-dicarbonyl compound, which undergoes cyclization with a nitrogen-containing reagent like urea (B33335) or thiourea (B124793) to form the initial pyrimidine ring. For instance, the synthesis of 4-Methyl-6-hydroxypyrimidine can be achieved from ethyl acetoacetate and thiourea, followed by desulfurization. orgsyn.org The resulting hydroxypyrimidine can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the dichlorinated product.

The reactivity of compounds like this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is generally more reactive than the one at the 2-position. This differential reactivity allows for selective, stepwise substitution reactions.

Common reactions include:

Amination : Reaction with ammonia (B1221849) or primary/secondary amines to replace one or both chlorine atoms with amino groups. Studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) show that ammonia preferentially displaces the chlorine at the 4-position. researchgate.net

Cross-Coupling Reactions : 2,4-Dichloro-6-methylpyrimidine is known to undergo double cross-coupling reactions, such as the Stille coupling with organotin reagents, to form new carbon-carbon bonds. sigmaaldrich.comchemicalbook.com

Alkoxylation : Reaction with alkoxides to form ether linkages.

These reactions make dichloropyrimidines valuable intermediates for building a library of diverse pyrimidine-based compounds for screening in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-ethyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXSIHGVSUSGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861033-35-4
Record name 2,4-dichloro-5-ethyl-6-methylpyrimidine
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Synthetic Methodologies for 2,4 Dichloro 5 Ethyl 6 Methylpyrimidine and Analogous Structures

Precursor Synthesis Strategies for Pyrimidine (B1678525) Cores

The formation of the central pyrimidine ring is the foundational stage of the synthesis. This typically involves condensation and cyclization reactions to build the heterocyclic structure with the desired alkyl substituents.

A primary and versatile method for constructing the pyrimidine skeleton is the condensation reaction between an amidine and a β-dicarbonyl compound or a related species. organic-chemistry.orgacs.org This approach, often referred to as the Remfry-Hull synthesis or a variation thereof, builds the ring in a single, efficient step. The general mechanism involves the reaction of a compound containing a C-N-C backbone (the amidine) with a compound containing a C-C-C backbone (the carbonyl compound). mdpi.com

For the synthesis of a precursor to 2,4-dichloro-5-ethyl-6-methylpyrimidine, the required starting materials would be a simple amidine like urea (B33335) or guanidine (B92328) and a β-dicarbonyl compound that already contains the necessary ethyl and methyl groups at the correct positions. Specifically, 2-ethyl-3-oxopentanoate or a similar β-ketoester could be condensed with urea. The reaction proceeds through the formation of intermediates, followed by cyclization and dehydration to yield the pyrimidine ring, in this case, 5-ethyl-6-methyluracil (5-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione).

Recent advancements have introduced catalyzed versions of this reaction. For instance, iron(II)-complexes have been shown to effectively catalyze the regioselective reaction of ketones, aldehydes, or esters with amidines, providing a modular and operationally simple route to various pyrimidine derivatives. organic-chemistry.orgacs.org This method proceeds through a sequence involving enamine addition and subsequent cyclization. organic-chemistry.org

Table 1: Examples of Reactants for Pyrimidine Core Synthesis

Amidine Source Carbonyl Compound Resulting Pyrimidine Core
Urea Ethyl Acetoacetate (B1235776) 6-Methyluracil
Thiourea (B124793) Diethyl Malonate 2-Thiobarbituric Acid
Guanidine Acetylacetone 2-Amino-4,6-dimethylpyrimidine
Urea 2-ethyl-3-oxopentanoate 5-Ethyl-6-methyluracil

The most straightforward strategy for introducing the ethyl and methyl groups is to incorporate them into the acyclic precursors before the cyclization reaction. As mentioned, using a starting material like 2-ethyl-3-oxopentanoate ensures that the resulting pyrimidine ring is substituted at the C5 and C6 positions with ethyl and methyl groups, respectively. This pre-functionalization approach is generally preferred due to its high efficiency and regiochemical control.

Alternative, though often less direct, methods could involve the modification of a pre-formed pyrimidine ring. However, direct C-alkylation of a pyrimidine can be challenging and may lead to a mixture of products. Therefore, building the substitution pattern into the initial carbonyl component remains the most common and effective strategy for synthesizing precursors like 5-ethyl-6-methyluracil.

Halogenation Techniques for Dichlorination

Once the pyrimidine precursor, typically a dihydroxypyrimidine (a uracil (B121893) derivative), is synthesized, the next critical step is the conversion of the hydroxyl groups at positions 2 and 4 into chloro groups.

The most widely used method for the dichlorination of 2,4-dihydroxypyrimidines (uracils) is treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov This reaction is a well-established procedure for preparing chlorinated pyrimidines and other nitrogen-containing heterocycles. nih.gov

The reaction typically involves heating the hydroxypyrimidine substrate in excess phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine. nih.govdeepdyve.com The base serves to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the equilibrium towards the chlorinated product. google.com The reaction temperature is usually elevated, often to the reflux temperature of POCl₃ (around 105 °C), to ensure complete conversion. nih.gov More recent protocols have demonstrated efficient chlorination using equimolar amounts of POCl₃ in a sealed reactor at higher temperatures (140–160 °C), which can offer advantages in terms of reduced reagent usage and shorter reaction times. nih.gov

After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto crushed ice. The dichlorinated product, being less polar than the starting diol, can then be isolated by extraction and purified.

Table 2: Common Conditions for Chlorination of Hydroxypyrimidines

Chlorinating Agent Base/Additive Temperature Key Features
Phosphorus Oxychloride (POCl₃) N,N-Dimethylaniline Reflux Standard, effective method. deepdyve.com
Phosphorus Oxychloride (POCl₃) Pyridine 140-160 °C (Sealed) Equimolar reagents, shorter time. nih.gov
Thionyl Chloride (SOCl₂) / BTC DMAP 65-70 °C Alternative chlorinating system. chemicalbook.com
Phosphorus Oxychloride (POCl₃) None (excess reagent) Reflux Classic method, requires excess POCl₃.

The conversion of 5-ethyl-6-methyluracil to this compound involves the simultaneous chlorination of both positions. However, the inherent reactivity of the 2 and 4 positions on a pyrimidine ring is different, which becomes important in subsequent reactions. In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the chloride at the C4 position is generally more reactive and susceptible to displacement than the chloride at the C2 position. acs.orgstackexchange.com

This regioselectivity is attributed to the electronic properties of the pyrimidine ring. The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) allows for the negative charge to be delocalized over both ring nitrogen atoms, providing significant stabilization. stackexchange.com Attack at the C2 position results in an intermediate where the charge is delocalized over only one nitrogen atom. Consequently, the activation energy for substitution at C4 is lower, making it the preferred site for nucleophilic attack. acs.org This differential reactivity is a key principle exploited in the selective functionalization of dichloropyrimidines. While direct chlorination with POCl₃ typically affects both positions, understanding this selectivity is crucial for designing subsequent synthetic steps where only one chloro group is to be replaced.

Multi-Step Synthesis Pathways from Simpler Pyrimidine Derivatives

While building the substituted pyrimidine core from acyclic precursors is most common, it is theoretically possible to synthesize this compound from simpler, pre-existing pyrimidine derivatives. Such a pathway would be considered a multi-step functionalization route.

A hypothetical pathway could start from a readily available compound like 2,4-dichloropyrimidine (B19661). The synthesis would then require the sequential introduction of the methyl and ethyl groups. This could potentially be achieved through:

Metalation and Alkylation: A directed metalation at the C6 position, for example, using a strong base like lithium diisopropylamide (LDA) or a zinc-based reagent, could create a nucleophilic site. nih.gov Subsequent reaction with an electrophile like methyl iodide would install the methyl group.

Second Alkylation: A second metalation, now directed to the C5 position, followed by reaction with an ethylating agent (e.g., ethyl iodide) would introduce the ethyl group. This step can be complicated by issues of regioselectivity.

Final Product: This sequence would yield the target compound, this compound.

Regioselective Synthesis Considerations in Pyrimidine Functionalization

The regioselectivity of the synthesis of this compound is primarily dictated by the final chlorination step of the precursor, 5-ethyl-6-methyluracil (also known as 5-ethyl-6-methyl-pyrimidine-2,4-diol). The two hydroxyl groups at the C2 and C4 positions of the pyrimidine ring are chemically distinct, and their conversion to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) is a critical transformation.

The generally accepted mechanism for this type of chlorination involves the initial formation of a more reactive intermediate. The reactivity of the hydroxyl groups can be influenced by the electronic effects of the substituents on the pyrimidine ring. In the case of 5-ethyl-6-methyluracil, the electron-donating nature of the ethyl and methyl groups at the C5 and C6 positions, respectively, influences the electron density at the C2 and C4 positions.

While both hydroxyl groups are ultimately replaced by chlorine atoms to yield the desired 2,4-dichloro product, the reaction may proceed through a mono-chloro intermediate. The relative reactivity of the C2 and C4 positions in substituted uracils can vary depending on the specific substituents and reaction conditions. However, for many substituted uracils, the chlorination proceeds readily at both positions to furnish the 2,4-dichloro derivative.

The key to a successful regioselective synthesis, in this context, is not necessarily the selective chlorination of one position over the other, but rather the efficient and complete conversion of both hydroxyl groups to chloro groups without significant side reactions.

Optimization of Reaction Conditions and Yields

Synthesis of 5-ethyl-6-methyluracil:

A plausible and common method for the synthesis of 5,6-disubstituted uracils is the condensation of a β-ketoester with urea. For the synthesis of 5-ethyl-6-methyluracil, the likely starting materials are ethyl 2-ethylacetoacetate and urea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695).

Chlorination of 5-ethyl-6-methyluracil:

The conversion of 5-ethyl-6-methyluracil to this compound is most commonly achieved using phosphorus oxychloride (POCl₃). The optimization of this chlorination step is critical for achieving high yields and purity of the final product. Key parameters that are often optimized include:

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of POCl₃ (around 107 °C) or higher in a sealed reactor. The temperature profile, including the rate of heating and the duration at the target temperature, can significantly impact the reaction's completeness and the formation of byproducts.

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of both hydroxyl groups. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Catalysts: While the reaction can proceed with POCl₃ alone, the addition of certain catalysts can accelerate the reaction and improve yields. Tertiary amines, such as N,N-dimethylaniline or triethylamine, are frequently used as catalysts. These amines can act as nucleophilic catalysts and also as acid scavengers. Quaternary ammonium (B1175870) salts have also been explored as effective catalysts in similar chlorination reactions.

Solvent: In many instances, the chlorination is carried out using an excess of POCl₃ which also serves as the solvent. However, high-boiling inert solvents can also be employed. Solvent-free methods, where the reactants are heated together in a sealed vessel, have been developed to offer a more environmentally friendly and efficient alternative. mdpi.com

Ratio of Reactants: The molar ratio of the uracil precursor to the chlorinating agent and catalyst is a critical parameter. Using a sufficient excess of POCl₃ can help to drive the reaction to completion.

The following tables provide hypothetical data based on typical optimization studies for the chlorination of a substituted uracil like 5-ethyl-6-methyluracil.

Table 1: Effect of Temperature on the Yield of this compound

EntryTemperature (°C)Reaction Time (h)Yield (%)
180665
2100485
3120392
4140290

Conditions: 5-ethyl-6-methyluracil (1 mmol), POCl₃ (5 mL), Catalyst (0.1 mmol)

Table 2: Effect of Catalyst on the Yield of this compound

EntryCatalystReaction Time (h)Yield (%)
1None855
2N,N-Dimethylaniline392
3Triethylamine488
4Pyridine485

Conditions: 5-ethyl-6-methyluracil (1 mmol), POCl₃ (5 mL), Temperature (120°C)

By systematically optimizing these reaction parameters, it is possible to develop a robust and high-yielding synthetic route to this compound. The purification of the final product is typically achieved through techniques such as distillation under reduced pressure or recrystallization.

Chemical Reactivity and Synthetic Transformations of 2,4 Dichloro 5 Ethyl 6 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions at Pyrimidine (B1678525) Ring Positions

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two electron-withdrawing chlorine atoms, makes 2,4-dichloro-5-ethyl-6-methylpyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, facilitating the introduction of various nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Ammonia)

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of various amino-pyrimidine derivatives. These reactions are crucial for building molecules with potential biological activity.

The chlorine atoms of this compound can be readily displaced by ammonia (B1221849) and primary or secondary amines to yield the corresponding amino-substituted pyrimidines. These amination reactions typically proceed under mild to moderate conditions, often requiring heating in a suitable solvent. For instance, the reaction with ammonia would be expected to yield 2-amino-4-chloro-5-ethyl-6-methylpyrimidine and/or 4-amino-2-chloro-5-ethyl-6-methylpyrimidine. Subsequent reaction with another amine can lead to the formation of disubstituted diamino-pyrimidines.

A general procedure for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives involves reacting the dichloropyrimidine with a substituted amine in a solvent like anhydrous propanol, often in the presence of a base such as triethylamine, and heating under microwave irradiation. mdpi.com After the reaction, the product is typically extracted and purified.

A critical aspect of the reaction with nucleophiles is the regioselectivity of the substitution. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater electron deficiency at the C4 position.

Studies on the structurally similar compound, 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), have provided valuable insights into this regioselectivity. X-ray crystallography analysis of the product from the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia in ethanol (B145695) definitively showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.netarabjchem.org This provides strong evidence that the nucleophilic attack preferentially occurs at the C4 position, displacing the chlorine atom at this site. researchgate.netarabjchem.org This selectivity is a key consideration in the strategic synthesis of specifically substituted pyrimidine derivatives.

Further reaction of the resulting 4-amino-5-bromo-2-chloropyrimidine (B1273702) with secondary amines, such as 1-methylpiperazine, 1-phenylpiperazine, or piperidine, in boiling ethanol leads to the displacement of the second chlorine atom at the C2 position, affording 4-amino-5-bromo-2-substituted aminopyrimidines. arabjchem.org

NucleophilePosition of Initial AttackProduct(s)Reference(s)
AmmoniaC44-Amino-2-chloro-5-ethyl-6-methylpyrimidine researchgate.netarabjchem.org (by analogy)
Primary/Secondary AminesC44-(Alkyl/Aryl)amino-2-chloro-5-ethyl-6-methylpyrimidine mdpi.com (general procedure)

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Hydroxides)

Similar to nitrogen nucleophiles, oxygen-containing nucleophiles such as alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and hydroxides can react with this compound. These reactions lead to the formation of ether and hydroxy derivatives, respectively. The reaction with an excess of sodium methoxide on a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, resulted in the substitution of both the chloro and methylthio groups to yield a dimethoxy derivative. rsc.org This indicates that under appropriate conditions, both chlorine atoms in this compound can be replaced by oxygen nucleophiles.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiolates)

Sulfur-containing nucleophiles, such as thiolates (e.g., sodium thiophenoxide), are also effective in displacing the chlorine atoms of dichloropyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide resulted in the expected substitution of the chlorine atom. rsc.org This suggests that this compound would readily react with thiolates to form the corresponding thioether derivatives.

Carbon-Carbon Bond Forming Reactions on the Pyrimidine Core

The chlorine atoms on the pyrimidine ring also serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are powerful tools for the synthesis of more complex molecules with extended π-systems or novel substituents.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are commonly employed for this purpose. In these reactions, the chloro-substituents on the pyrimidine act as electrophilic partners.

The Suzuki-Miyaura coupling, which involves the reaction of the dichloropyrimidine with an organoboron compound (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base, is a versatile method for creating C-C bonds. mdpi.comresearchgate.netnih.govrsc.org For 2,4-dichloropyrimidines, these reactions often show regioselectivity, with the C4 position being more reactive. mdpi.com

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. libretexts.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgrsc.org Similar to other cross-coupling reactions on this scaffold, regioselectivity for the C4 position is generally expected. libretexts.org

While less commonly reported for dichloropyrimidines compared to Suzuki and Sonogashira couplings, the Heck reaction, which couples the halide with an alkene, could also be a viable method for C-C bond formation on the this compound core.

ReactionCoupling PartnerCatalyst System (Typical)Expected Product Type
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidPd(0) catalyst, BaseAryl/Vinyl-substituted Pyrimidine
Sonogashira CouplingTerminal AlkynePd(0) and Cu(I) catalysts, BaseAlkynyl-substituted Pyrimidine
Heck ReactionAlkenePd(0) catalyst, BaseAlkenyl-substituted Pyrimidine

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2,4-dichloropyrimidines are excellent substrates for these transformations. mdpi.comnih.gov The differential reactivity of the C4-Cl and C2-Cl bonds can be exploited to introduce different substituents in a controlled manner.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the organohalide with a boronic acid. For this compound, a Suzuki-Miyaura reaction with an aryl or heteroaryl boronic acid is expected to proceed with high regioselectivity at the more reactive C4 position. mdpi.com Microwave-assisted procedures have been shown to be very efficient for such couplings on dichloropyrimidine systems, often leading to good or excellent yields of the C4-substituted product. mdpi.com While steric hindrance from the adjacent C5-ethyl group might play a role, the electronic preference for C4 substitution is typically dominant. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for alkene substitution. wikipedia.org In the context of the title compound, the C4-chloro position would be the anticipated site for the initial oxidative addition of the palladium(0) catalyst, leading to the formation of a 4-vinylpyrimidine (B3031536) derivative.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild, basic conditions. wikipedia.org For this compound, Sonogashira coupling would regioselectively introduce an alkynyl group at the C4 position. This selectivity is well-documented for dihalo-N-heterocycles where the halide adjacent to a nitrogen atom (like C2) is often less reactive than the C4 halide in certain cross-coupling reactions. nih.gov

Table 1: Predicted Cross-Coupling Reactions of this compound
ReactionReagentTypical Catalyst/ConditionsExpected Major Product
Suzuki-MiyauraArB(OH)₂Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, MW2-Chloro-5-ethyl-6-methyl-4-arylpyrimidine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)2-Chloro-5-ethyl-6-methyl-4-vinylpyrimidine
SonogashiraTerminal Alkyne (RC≡CH)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₂NH)2-Chloro-4-alkynyl-5-ethyl-6-methylpyrimidine

Lithiation Reactions for Side Chain Introduction

Lithiation followed by quenching with an electrophile is a fundamental strategy for the functionalization of aromatic and heteroaromatic rings. The regioselectivity of this deprotonation is often controlled by the most acidic proton or by a directing metalating group (DMG). semanticscholar.orgresearchgate.net In the case of 2,4-dichloropyrimidine (B19661), the most acidic ring proton is at the C5 position. Since this position is substituted in the title compound, direct ring C-H lithiation is not feasible.

An alternative pathway involves metalation directed by a substituent. While the C5-ethyl group is not a strong directing group, studies on 2,4-dichloro-5-alkoxypyrimidines have shown that hindered zinc bases can effectively deprotonate the C6 position. nih.gov However, a more plausible site for lithiation in this compound is at the methyl group. The C6-methyl group, being adjacent to the electron-deficient pyrimidine ring, possesses increased acidity at its protons.

Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C), could selectively deprotonate the C6-methyl group. clockss.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a new functionalized side chain.

Table 2: Proposed Lithiation-Functionalization of this compound
Step 1: ReagentStep 2: Electrophile (E⁺)Product Structure
LDA or LTMP in THF, -78°CR₂C=O (Ketone/Aldehyde)2,4-Dichloro-5-ethyl-6-(2-hydroxyalkyl)pyrimidine
LDA or LTMP in THF, -78°CR-X (Alkyl Halide)2,4-Dichloro-5-ethyl-6-(longer alkyl)pyrimidine
LDA or LTMP in THF, -78°CI₂ (Iodine)2,4-Dichloro-5-ethyl-6-(iodomethyl)pyrimidine

Transformations Involving the Ethyl and Methyl Substituents

The alkyl groups at the C5 and C6 positions, while generally less reactive than the chloro substituents, can undergo specific chemical transformations, primarily oxidation. The carbon atom of the alkyl group directly attached to the pyrimidine ring is analogous to a benzylic position, making its C-H bonds susceptible to oxidation. libretexts.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. libretexts.org For this compound, the C6-methyl group can be oxidized to a carboxylic acid. The C5-ethyl group would also be susceptible to oxidation, likely resulting in the formation of a carboxylic acid at the C5 position with cleavage of the terminal methyl group. libretexts.orginternationaljournalcorner.com

Furthermore, the generation of radical intermediates via one-electron oxidation can lead to deprotonation of the methyl group, forming a (uracilyl)methyl-type radical that can undergo further reactions. nih.gov

Acid-Base Reactivity and Protonation Studies

The precise site of protonation and the pKa value can be determined experimentally using techniques like NMR titration. nih.govresearchgate.net In such studies, the chemical shifts of the ring's protons and carbons are monitored upon the addition of acid. A significant downfield shift of the signals corresponding to atoms near the protonation site is typically observed. While unusual C5 protonation has been documented for highly electron-rich pyrimidines like 2,4,6-triaminopyrimidine, this is not expected for the electron-deficient this compound. nih.govresearchgate.net

The generation of hydrochloric acid during nucleophilic substitution reactions at the chloro-positions necessitates the use of a base as an acid scavenger to prevent decomposition of the pyrimidine ring. acs.org This highlights the practical importance of understanding the compound's behavior in both acidic and basic environments.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific DFT studies on 2,4-dichloro-5-ethyl-6-methylpyrimidine are currently available in the public domain.

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound have not been reported.

Calculated vibrational frequencies and spectroscopic parameters for this compound are not available in the searched literature.

A detailed analysis of the electronic structure of this compound is not currently possible due to a lack of published data.

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap for this compound have not been computationally determined in accessible literature.

NBO analysis, which provides insights into charge transfer and hyperconjugative interactions within a molecule, has not been performed or published for this compound.

MEP maps, which are crucial for understanding the electrophilic and nucleophilic sites of a molecule, are not available for this compound.

Electronic Structure Analysis

Global Reactivity Descriptors

Global reactivity descriptors are fundamental concepts in conceptual DFT that quantify the chemical reactivity and stability of a molecule. They are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These descriptors help in predicting how a molecule will interact with other chemical species.

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Measures the escaping tendency of electrons from a stable system. It is approximated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Indicates the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap signifies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, it quantifies the polarizability and reactivity of a molecule.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A high electrophilicity index characterizes a good electrophile.

Theoretical calculations on the analogue, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, using the DFT/B3LYP method with a 6-311++G(d,p) basis set, have determined the HOMO and LUMO energies. From these energies, the global reactivity descriptors can be calculated to understand the molecule's stability and reactivity. The energy gap between the HOMO and LUMO is a critical parameter, as it plays a significant role in chemical stability and electrical properties. A low energy gap suggests that charge transfer can easily occur within the molecule.

Calculated Global Reactivity Descriptors for a Pyrimidine (B1678525) Analogue
ParameterFormulaValue (eV)
EHOMO--7.31
ELUMO--1.74
Energy Gap (ΔE)ELUMO - EHOMO5.57
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.525
Chemical Hardness (η)(ELUMO - EHOMO) / 22.785
Electronegativity (χ)4.525
Global Softness (S)1 / (2η)0.179
Electrophilicity Index (ω)μ2 / (2η)3.677
Data derived from calculations on the analogue 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine.
Fukui Indices for Nucleophilic and Electrophilic Attack Susceptibility

Fukui functions are local reactivity descriptors that indicate the most probable sites for nucleophilic and electrophilic attacks within a molecule. wikipedia.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By calculating condensed Fukui functions for each atom, one can predict the atom's susceptibility to attack:

f+(r): For nucleophilic attack (electron acceptance), this index identifies the most electrophilic sites.

f-(r): For electrophilic attack (electron donation), this index identifies the most nucleophilic sites.

f0(r): For radical attack.

The calculation involves finding the electron densities of the neutral molecule (N), its cation (N-1), and its anion (N+1) at the optimized geometry of the neutral species. scirp.org For this compound, the pyrimidine ring's nitrogen atoms and the chlorine-substituted carbon atoms (C2 and C4) are expected to be key reactive sites. A Fukui function analysis would precisely quantify the reactivity of each atomic center, guiding predictions of reaction outcomes. For instance, the analysis would reveal whether a nucleophile is more likely to attack the C2 or C4 position, a common question in the chemistry of dichloropyrimidines. scirp.orgwuxiapptec.com

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods are powerful tools for predicting the NLO response of molecules. The key parameters are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is indicative of a strong NLO response.

For the related compound 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, quantum chemical calculations have been performed to determine these NLO properties. Current time information in JP. The computations, using both HF and DFT methods, show that the molecule possesses a significant hyperpolarizability value, suggesting it could be a candidate for NLO applications. Current time information in JP.mdpi.com The NLO activity arises from the intramolecular charge transfer, which is influenced by the electron-donating and electron-withdrawing groups attached to the pyrimidine ring. The presence of chlorine atoms and the alkyl side chain creates an asymmetric electron distribution, which is a prerequisite for NLO activity.

Calculated NLO Properties for a Pyrimidine Analogue
ParameterHF / 6-311++G(d,p)DFT (B3LYP) / 6-311++G(d,p)
Dipole Moment (μ) in Debye2.69202.8465
Mean Polarizability (α) in 10-24 esu15.2916.27
First Hyperpolarizability (β) in 10-30 esu2.5362.934
Data from calculations on the analogue 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine. Current time information in JP.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can provide valuable information about its conformational landscape. By simulating the molecule's dynamics, researchers can identify low-energy conformations, understand the barriers to rotation, and determine the flexibility of the side chains.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box or in the presence of a biological macromolecule), one can observe how it interacts with its surroundings. This is particularly relevant for predicting properties like solubility or for understanding how the molecule might bind to a biological target, such as an enzyme's active site. nih.govacs.org The simulations can reveal key hydrogen bonds, van der Waals interactions, and hydrophobic contacts that stabilize the molecule within a specific environment, providing insights that are crucial for drug design and materials science. nih.gov

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Theoretical studies are essential for elucidating the mechanisms of chemical reactions and predicting their outcomes, particularly in terms of regioselectivity. For 2,4-dichloropyrimidine (B19661) derivatives, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. A critical question is whether the substitution occurs at the C2 or C4 position.

Computational analyses, often using DFT, can model the reaction pathway. By calculating the energies of the reactants, transition states (Meisenheimer complexes), and products for both possible substitution pathways (at C2 and C4), the preferred site of reaction can be determined. wuxiapptec.com Studies on related 2,4-dichloropyrimidines show that the regioselectivity is highly sensitive to the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com

Electron-withdrawing groups at the C5 or C6 position generally favor nucleophilic attack at the C4 position by stabilizing the negative charge in the transition state.

Electron-donating groups at the C6 position can reverse this selectivity, making the C2 position more susceptible to attack. This is explained by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites. An electron-donating group can alter the LUMO's shape, increasing its coefficient on the C2 atom. wuxiapptec.com

Experimental work on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) confirms that nucleophilic substitution occurs selectively at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.net This experimental result aligns with theoretical predictions that the C4 position in such systems is typically more activated towards nucleophilic attack.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis) in Different Phases

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide accurate predictions of chemical shifts. d-nb.info For the analogue 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, theoretical 1H and 13C NMR spectra have been calculated. Current time information in JP. These calculated shifts are then compared with experimental values, often showing good agreement, which helps in the definitive assignment of peaks in the experimental spectra. The calculations can also be performed to simulate the spectrum in different solvents to account for solvent effects on the chemical shifts.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the absorption wavelength (λmax), excitation energy, and oscillator strength (f), which corresponds to the intensity of the absorption band. This information helps to understand the electronic structure of the molecule, particularly the nature of the transitions between molecular orbitals, such as π→π* or n→π* transitions, which are characteristic of aromatic heterocyclic systems like pyrimidines.

Advanced Synthetic Applications and Derivatization

Utilization as a Building Block in Complex Heterocyclic Synthesis

The pyrimidine (B1678525) ring is a privileged structure in medicinal and agricultural chemistry. chemimpex.com Compounds like 2,4-Dichloro-5-ethyl-6-methylpyrimidine serve as foundational building blocks for the synthesis of a wide array of polycyclic heterocyclic systems through sequential and regioselective reactions. researchgate.net

The construction of fused heterocyclic systems is a cornerstone of modern drug discovery. The dichloropyrimidine scaffold is adept for creating these structures. For instance, the synthesis of pyrimido-thiazolo fused systems can be achieved through heterocyclization reactions. A general approach involves the reaction of a dichloropyrimidine with a suitable binucleophilic partner, such as 2-aminothiazole (B372263) or its derivatives.

The reaction typically proceeds in a stepwise manner. First, the more reactive chlorine atom on the pyrimidine ring (usually at the C4 position) undergoes nucleophilic substitution by the exocyclic amino group of the thiazole (B1198619). This is followed by an intramolecular cyclization, where the nitrogen atom of the pyrimidine ring attacks an electrophilic center on the thiazole moiety (or a substituent), leading to the formation of the fused ring system. This strategy provides a direct route to complex scaffolds like thiazolo[3,2-a]pyrimidines and related structures. mdpi.com

The synthesis of highly complex, multi-ring heterocyclic systems such as Pyridazino[6,1-c]pyrimido[5,4-e]triazine from a dichloropyrimidine precursor exemplifies its role as a versatile building block. Such a synthesis is not a single-step process but rather a strategic sequence of reactions that builds the final architecture layer by layer onto the initial pyrimidine core.

A plausible synthetic strategy would involve:

First Nucleophilic Substitution: A selective substitution at one of the chloro positions (e.g., C4) with a hydrazine-based nucleophile. This step introduces the necessary N-N bond that will form the basis of the pyridazine (B1198779) ring.

Pyridazine Ring Formation: The introduced hydrazine (B178648) moiety is then reacted with a suitable 1,3-dicarbonyl compound or equivalent synthon to construct the pyridazine ring, resulting in a pyrimido-pyridazine bicyclic system.

Second Nucleophilic Substitution: The remaining chlorine atom (at C2) is then displaced by a nucleophile containing the precursor elements for the triazine ring, for example, an aminoguanidine (B1677879) or a similar nitrogen-rich species.

Triazine Ring Closure: Finally, an intramolecular or intermolecular cyclization reaction leads to the formation of the fused triazine ring, completing the complex heterocyclic framework.

This modular approach allows for the introduction of various substituents at each stage, enabling the creation of a library of complex molecules for screening purposes.

Derivatization for Functionalization and Property Modulation

The primary value of this compound in synthetic chemistry lies in the ability to selectively replace the two chlorine atoms with a wide variety of functional groups. The C2 and C4 positions on the pyrimidine ring exhibit different levels of reactivity towards nucleophiles, a phenomenon that can be exploited to achieve sequential, regioselective substitutions. nih.gov

Generally, for 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. acs.org However, this selectivity can be influenced or even reversed by factors such as the electronic nature of other substituents on the ring, the choice of nucleophile, and the reaction conditions. wuxiapptec.com For example, while many SNAr reactions favor the C4 position, the use of tertiary amine nucleophiles has been shown to provide excellent selectivity for the C2 position. nih.gov This differential reactivity is crucial for building molecular diversity. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chlorine atoms, thereby modulating the compound's physicochemical and biological properties. sigmaaldrich.com

Table 1: Examples of Derivatization Reactions on a 2,4-Dichloropyrimidine (B19661) Core This table is illustrative of general reactions for this class of compounds.

Nucleophile Reagent Example Resulting Functional Group at C2/C4
Primary/Secondary Amine Aniline, Morpholine -NH-Aryl, -N(CH₂)₄O
Alcohol / Phenol Sodium Methoxide (B1231860) -OCH₃
Thiol / Thiophenol Sodium Thiophenoxide -S-Phenyl
Organometallic Reagent 2-(Tributylstannyl)pyridine Pyridin-2-yl

Role as an Intermediate in Agrochemical or Pharmaceutical Synthesis (General Precursor)

The substituted dichloropyrimidine scaffold is a well-established intermediate in the synthesis of numerous commercial and investigational products in the agrochemical and pharmaceutical industries. chemimpex.commyskinrecipes.com Its derivatives are found in herbicides and fungicides, where the pyrimidine core acts as a pharmacophore that interacts with specific biological targets in weeds or fungi. chemimpex.com

In the pharmaceutical realm, this scaffold is a key component of many biologically active molecules. A prominent recent application is in the development of targeted cancer therapies. For example, 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been designed and synthesized as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutations like T790M/L858R that confer resistance to earlier generations of inhibitors in non-small cell lung cancer (NSCLC). nih.gov In these applications, the dichloropyrimidine acts as a core structure to which other fragments are attached, typically via substitution of the chlorine atoms, to optimize binding to the kinase domain of the target protein. nih.gov The versatility and established reactivity of this intermediate make it a valuable precursor for developing new therapeutic agents. chemrxiv.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5-ethyl-6-methylpyrimidine?

Methodological Answer: The synthesis typically involves chlorination of precursor pyrimidines using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalyst/base : N,N-Dimethylaniline or triethylamine improves chlorination efficiency by scavenging HCl .
  • Temperature : Reflux (110–120°C) for 6–12 hours ensures complete substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization isolates the product. Validate purity via ¹H/¹³C NMR and LC-MS .

Q. How does regioselectivity in nucleophilic substitution reactions of this compound vary with different nucleophiles?

Methodological Answer: Regioselectivity depends on:

  • Nucleophile strength : Strong nucleophiles (e.g., amines) preferentially attack the 4-position due to steric hindrance at the 2-position from the ethyl and methyl groups .
  • Solvent effects : Polar solvents stabilize transition states, favoring substitution at the more activated chlorine (typically C4 based on DFT-calculated charge distributions) .
  • Experimental validation : Use ¹H NMR to track substitution patterns (e.g., loss of specific proton signals) and compare with computational predictions .

Advanced Research Questions

Q. What computational methods are recommended to study the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Use the B3LYP functional with a 6-311++G(d,p) basis set to model molecular orbitals, electrostatic potential maps, and Fukui indices for electrophilic/nucleophilic sites .
  • Solvent modeling : Include implicit solvent models (e.g., PCM for DCM or DMF) to assess solvent effects on reaction barriers .
  • Validation : Compare computed IR spectra or NMR chemical shifts with experimental data to refine computational models .

Q. How should researchers resolve contradictory data on the biological activity of derivatives of this compound?

Methodological Answer:

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
  • Structural analysis : Use X-ray crystallography or NOESY NMR to confirm regiochemistry of active derivatives, as small structural changes (e.g., substituent position) drastically alter activity .
  • Dose-response studies : Perform IC₅₀ determinations across multiple concentrations to account for non-linear effects .

Q. What analytical techniques are critical for characterizing by-products in the synthesis of this compound?

Methodological Answer:

  • LC-MS/MS : Identify low-abundance by-products (e.g., mono-chlorinated intermediates) via fragmentation patterns .
  • GC-MS : Detect volatile side products (e.g., ethyl chloride) formed during chlorination .
  • ²⁹Si NMR : Monitor silicon-based catalysts (if used) to track deactivation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.